2-(4-Bromothiophen-2-yl)-2-methyloxetane
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Overview
Description
2-(4-Bromothiophen-2-yl)-2-methyloxetane is an organic compound that features a brominated thiophene ring attached to an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)-2-methyloxetane typically involves the bromination of thiophene followed by the formation of the oxetane ring. One common method involves the use of sodium borohydride as a reducing agent in a mixture of toluene and ethanol at low temperatures . The reaction mixture is then partitioned between water and ethyl acetate to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimized reaction conditions, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromothiophen-2-yl)-2-methyloxetane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(4-Bromothiophen-2-yl)-2-methyloxetane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromothiophen-2-yl)-2-methyloxetane involves its interaction with specific molecular targets and pathways. The bromine atom and the oxetane ring play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(4-Bromothiophen-2-yl)methanol: A similar compound with a hydroxyl group instead of an oxetane ring.
(4-Bromothiophen-2-yl)methanamine: Contains an amine group instead of an oxetane ring.
Uniqueness
2-(4-Bromothiophen-2-yl)-2-methyloxetane is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(4-bromothiophen-2-yl)-2-methyloxetane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrOS/c1-8(2-3-10-8)7-4-6(9)5-11-7/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLLBXIUZQAIEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCO1)C2=CC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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